molecular formula C19H22O B1613921 4-Tert-butyl-3',5'-dimethylbenzophenone CAS No. 55709-39-2

4-Tert-butyl-3',5'-dimethylbenzophenone

Cat. No.: B1613921
CAS No.: 55709-39-2
M. Wt: 266.4 g/mol
InChI Key: OZKJULFMZUZXHW-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’,5’-dimethylbenzophenone is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of a tert-butyl group and two methyl groups attached to the benzene ring, along with a phenyl ketone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-10-14(2)12-16(11-13)18(20)15-6-8-17(9-7-15)19(3,4)5/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKJULFMZUZXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641756
Record name (4-tert-Butylphenyl)(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55709-39-2
Record name [4-(1,1-Dimethylethyl)phenyl](3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55709-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylphenyl)(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,5-dimethylphenol as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:

4-tert-butylbenzoyl chloride+3,5-dimethylphenolAlCl34-Tert-butyl-3’,5’-dimethylbenzophenone\text{4-tert-butylbenzoyl chloride} + \text{3,5-dimethylphenol} \xrightarrow{\text{AlCl}_3} \text{4-Tert-butyl-3',5'-dimethylbenzophenone} 4-tert-butylbenzoyl chloride+3,5-dimethylphenolAlCl3​​4-Tert-butyl-3’,5’-dimethylbenzophenone

Industrial Production Methods

In industrial settings, the production of 4-Tert-butyl-3’,5’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Tert-butyl-3’,5’-dimethylbenzophenone has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.

    Biology: Studied for its potential as an ultraviolet (UV) filter in sunscreens and other cosmetic products.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of high-performance polymers and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’,5’-dimethylbenzophenone involves its ability to absorb UV light and convert it into less harmful energy forms. This property makes it an effective UV filter. Additionally, its antioxidant properties are attributed to the presence of tert-butyl and methyl groups, which can donate electrons to neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylbenzophenone
  • 3,5-Dimethylbenzophenone
  • 4-Tert-butyl-3’,5’-dimethylbenzaldehyde

Uniqueness

4-Tert-butyl-3’,5’-dimethylbenzophenone is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and reactivity. This combination of functional groups provides distinct chemical and physical properties, making it suitable for specific applications in various fields.

Biological Activity

4-Tert-butyl-3',5'-dimethylbenzophenone (CAS No. 55709-39-2) is an organic compound belonging to the benzophenone family, which is recognized for its diverse applications in the fields of chemistry, biology, and material science. This compound has garnered attention due to its potential biological activities, particularly in photoprotection and as a potential therapeutic agent.

Chemical Structure

The molecular formula of this compound is C19H22OC_{19}H_{22}O. Its structure features a benzophenone core with tert-butyl and dimethyl substituents, which influence its chemical reactivity and biological interactions.

1. Photoprotective Properties

Benzophenones, including this compound, are widely studied for their ability to absorb ultraviolet (UV) light, making them valuable in sunscreen formulations. They function by absorbing UV radiation, thereby preventing skin damage and reducing the risk of skin cancer.

Property Description
UV Absorption Effective in absorbing UVB and UVA rays
Applications Used in sunscreens and cosmetic products
Mechanism Absorbs UV radiation, converting it into heat

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems, which can lead to cellular damage and various diseases.

  • A study demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage.

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial activity. It has shown efficacy against certain bacterial strains, although further research is needed to establish its full spectrum of activity.

Microorganism Tested Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL

Case Study 1: Photoprotection in Human Skin Cells

A study conducted on human keratinocytes assessed the protective effects of this compound against UV-induced damage. The results indicated a significant reduction in DNA damage markers when cells were pre-treated with the compound before exposure to UV radiation.

Case Study 2: Antioxidant Activity Assessment

In vitro assays evaluated the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound exhibited a dose-dependent response, indicating its potential as an effective antioxidant agent.

The biological activity of this compound can be attributed to its structural features:

  • UV Absorption: The conjugated system in the benzophenone structure allows for effective UV light absorption.
  • Radical Scavenging: The presence of electron-donating groups enhances its ability to donate electrons to free radicals, thus neutralizing them.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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